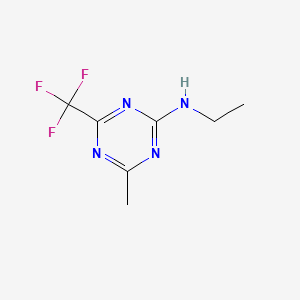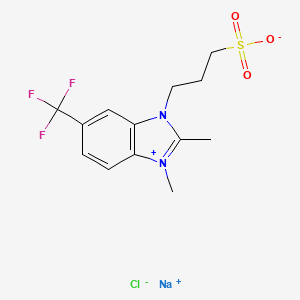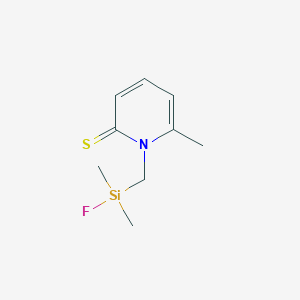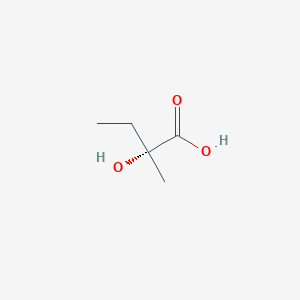
1-Desmethyl-2-methylpropyl Amorolfine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Desmethyl-2-methylpropyl Amorolfine is a derivative of Amorolfine, a morpholine antifungal agent. It is primarily used in research and industrial applications as an impurity standard and reference material. Amorolfine itself is known for its efficacy in treating fungal infections, particularly onychomycosis (fungal infections of the nails) by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
Méthodes De Préparation
The synthesis of 1-Desmethyl-2-methylpropyl Amorolfine involves several steps, starting from the basic structure of Amorolfine. The synthetic route typically includes:
Formation of the morpholine ring: This is achieved through a series of reactions involving the appropriate starting materials and reagents.
Substitution reactions: These are used to introduce the 1-Desmethyl-2-methylpropyl group into the morpholine ring.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.
Analyse Des Réactions Chimiques
1-Desmethyl-2-methylpropyl Amorolfine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Desmethyl-2-methylpropyl Amorolfine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.
Biology: It is used in studies investigating the mechanisms of antifungal agents and their effects on fungal cells.
Medicine: It is used in research focused on developing new antifungal treatments and understanding the pharmacokinetics and pharmacodynamics of existing treatments.
Industry: It is used in the production of antifungal products and as a quality control standard in the pharmaceutical industry
Mécanisme D'action
The mechanism of action of 1-Desmethyl-2-methylpropyl Amorolfine is similar to that of Amorolfine. It inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, which are involved in the biosynthesis of ergosterol. By inhibiting these enzymes, the compound depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes. This disruption of the cell membrane leads to the antifungal effects of the compound .
Comparaison Avec Des Composés Similaires
1-Desmethyl-2-methylpropyl Amorolfine is unique compared to other similar compounds due to its specific structure and the presence of the 1-Desmethyl-2-methylpropyl group. Similar compounds include:
Amorolfine: The parent compound, which has a similar mechanism of action but lacks the 1-Desmethyl-2-methylpropyl group.
Ciclopirox: Another antifungal agent that works by chelating polyvalent cations, leading to the inhibition of metal-dependent enzymes.
Terbinafine: An antifungal agent that inhibits squalene epoxidase, another enzyme involved in ergosterol biosynthesis.
These compounds share similar antifungal properties but differ in their specific mechanisms of action and chemical structures.
Propriétés
Formule moléculaire |
C21H35NO |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C21H35NO/c1-15(2)19(6)21-9-7-20(8-10-21)11-16(3)12-22-13-17(4)23-18(5)14-22/h7-10,15-19H,11-14H2,1-6H3/t16?,17-,18+,19? |
Clé InChI |
FVSQRXVLXYEZIE-FXSDRFNOSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |
SMILES canonique |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


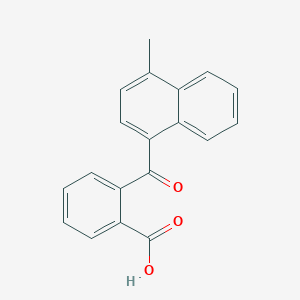
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)

![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
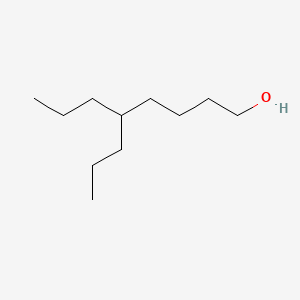
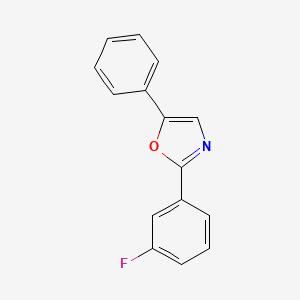
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
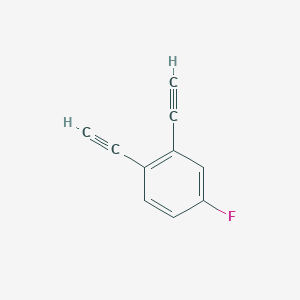
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
